Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Overview
Description
“Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” is a chemical compound with the empirical formula C14H17NO3 · HCl . It is also known as “1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride” and has a molecular weight of 283.75 . This compound may be used in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for “Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” were not found in the search results, it is mentioned that this compound may be used as a starting reagent in the synthesis of various other compounds .Molecular Structure Analysis
The molecular structure of “Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” is represented by the SMILES stringCl.COC(=O)C1CN(CCC1=O)Cc2ccccc2
. Chemical Reactions Analysis
“Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” has been used as a building block in the syntheses of receptor agonists and antagonists . It has also been used as a starting reagent in the synthesis of nakadomarin A tert-butyl, picolyl, and fluorinated analogs of capromorelin .Physical And Chemical Properties Analysis
“Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” has a melting point of 185 °C (dec.) . It is also hygroscopic .Scientific Research Applications
Asymmetric Synthesis
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is utilized in asymmetric synthesis. For example, it has been used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, proving beneficial for creating biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Synthesis of Protein Tyrosine Kinase Inhibitors
This chemical is a key intermediate in synthesizing novel protein tyrosine kinase inhibitors, like CP-690550. Its synthesis process involves multiple steps, including SN2 substitution and borohydride reduction, highlighting its role in complex pharmaceutical syntheses (Chen Xin-zhi, 2011).
Stereochemical Studies
The compound plays a role in stereochemical research. Michael reactions involving its derivatives have been studied for stereochemical aspects, leading to the formation of compounds like 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).
Synthesis of NOP Receptor Antagonists
It's instrumental in synthesizing N/OFQ-NOP receptor system antagonists, like J-113397. The process involves using N-benzyl protected 4-oxopiperidinecarboxylate as a starting material and demonstrates the compound's versatility in medicinal chemistry (Sulima, Folk, Jacobson, & Rice, 2007).
Preparation of Diverse Piperidine Derivatives
The compound is used in preparing various piperidine derivatives, demonstrating its utility in synthetic organic chemistry. Processes like tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reaction with BuLi followed by iodide treatment are examples of its applications (Moskalenko & Boev, 2014).
Synthesis of Donepezil Hydrochloride
It is also involved in the synthesis of Donepezil Hydrochloride, a medication used to treat cognitive impairment. The process involves N-benzylation, reduction, and Swern oxidation, highlighting its role in pharmaceutical syntheses (H. Bing, 2005).
properties
IUPAC Name |
methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOOOATEIPVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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